24-Methylenecycloartanyl acetate
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Overview
Description
24-Methylenecycloartanyl acetate is a triterpenoid compound derived from the acetylation of 24-methylenecycloartanol. This compound is found in various plant sources, including rice bran oil and barley. It is known for its potential biological activities and is a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-methylenecycloartanyl acetate typically involves the acetylation of 24-methylenecycloartanol. The process includes:
Isolation of 24-methylenecycloartanol: This can be achieved through extraction from plant sources such as rice bran oil or barley.
Acetylation Reaction: The isolated 24-methylenecycloartanol is then reacted with acetic anhydride in the presence of a catalyst like pyridine to form this compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale extraction and purification processes. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the isolation and purification of this compound from plant sources .
Chemical Reactions Analysis
Types of Reactions: 24-Methylenecycloartanyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
24-Methylenecycloartanyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other triterpenoid compounds.
Biology: Studies have shown its potential anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 24-methylenecycloartanyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression.
Pathways Involved: It modulates pathways related to inflammation, oxidative stress, and angiogenesis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Cycloartenyl ferulate: Another triterpenoid ester with similar biological activities.
Campesteryl ferulate: A plant sterol ester with antioxidant properties.
β-Sitosteryl ferulate: Known for its anti-inflammatory effects.
Uniqueness: 24-Methylenecycloartanyl acetate is unique due to its specific molecular structure, which imparts distinct biological activities. Its ability to modulate PPARγ and related pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C33H54O2 |
---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
[(1S,3R,12S,16R)-7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate |
InChI |
InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23?,25?,26?,27?,28?,30-,31+,32-,33+/m1/s1 |
InChI Key |
BYIMYSSYXBYIBJ-QRTAPPDJSA-N |
Isomeric SMILES |
CC(C)C(=C)CCC(C)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)OC(=O)C)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C |
Origin of Product |
United States |
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